![molecular formula C14H18O B12585330 {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene CAS No. 623579-19-1](/img/structure/B12585330.png)
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a pent-1-en-1-yl group and a prop-2-en-1-yl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene can be achieved through several methods. One common approach involves the reaction of a substituted phenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . This method yields the desired compound in good yields, typically ranging from 53% to 85%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents can be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific biological pathway involved. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene is unique due to its specific structural features, such as the prop-2-en-1-yl ether linkage and the pent-1-en-1-yl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
623579-19-1 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
[(3S)-3-prop-2-enoxypent-1-enyl]benzene |
InChI |
InChI=1S/C14H18O/c1-3-12-15-14(4-2)11-10-13-8-6-5-7-9-13/h3,5-11,14H,1,4,12H2,2H3/t14-/m0/s1 |
Clé InChI |
SGAZPFCDGVXRHM-AWEZNQCLSA-N |
SMILES isomérique |
CC[C@@H](C=CC1=CC=CC=C1)OCC=C |
SMILES canonique |
CCC(C=CC1=CC=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
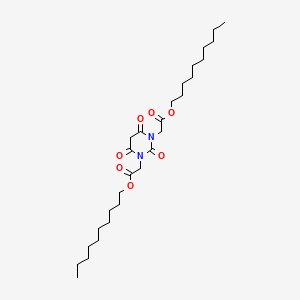


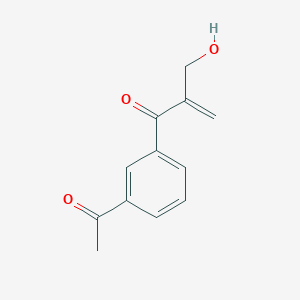
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
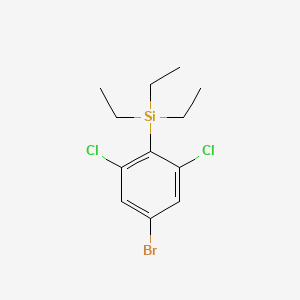

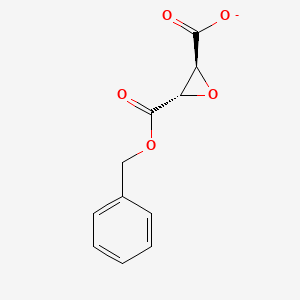
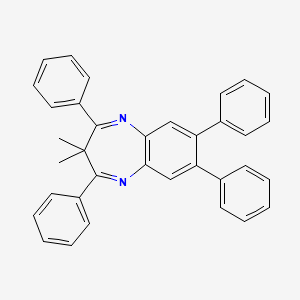
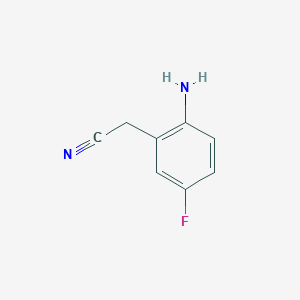
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
